molecular formula C11H24N2O4 B2952747 tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate CAS No. 1698597-40-8

tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate

Cat. No. B2952747
CAS RN: 1698597-40-8
M. Wt: 248.323
InChI Key: HVTURBAKRQAZQY-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate is a chemical compound with the CAS Number: 1698597-40-8 . It has a molecular weight of 248.32 . It is in the form of an oil .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (2-(((2-(2-hydroxyethoxy)ethyl)amino)ethyl)carbamate . The Inchi Code is 1S/C11H24N2O4/c1-11(2,3)17-10(15)13-5-4-12-6-8-16-9-7-14/h12,14H,4-9H2,1-3H3,(H,13,15) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.32 . It is in the form of an oil and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Transformations

Preparation of Complex Molecules : The compound serves as an intermediate in the synthesis of complex molecules with potential biological activities. For instance, it has been used in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine through a multi-step synthesis involving protection of the amino group, condensation, and de-protection processes, achieving an overall yield of 11.4% (Zhong-Qian Wu, 2011).

Role in Synthesis of Biologically Active Intermediates : It acts as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), demonstrating the versatility of tert-butyl carbamate derivatives in medicinal chemistry (Bingbing Zhao et al., 2017).

Chemoselective Transformations : The compound is utilized in chemoselective transformations of amino protecting groups, indicating its significant role in the selective synthesis and functionalization of amino compounds (M. Sakaitani & Y. Ohfune, 1990).

Applications in Material and Polymer Science

Development of New Polymerisable Antioxidants : Research has also focused on the synthesis of novel antioxidants for polymer stabilization, where derivatives of tert-butyl carbamates show promising results in protecting polypropylene against thermal oxidation, highlighting their potential in materials science (Jiang-qing Pan et al., 1998).

Contributions to Analytical Chemistry

Rapid Analysis of Amino Acid Enantiomers : The derivatives of tert-butyl carbamates have been applied in the chiral-phase capillary gas chromatography for the rapid analysis of amino acid enantiomers, showcasing the utility of these compounds in analytical methodologies (I. Abe et al., 1996).

Mechanism of Action

Target of Action

It is known that similar compounds are often used as amine-protected, difunctional reagents in the synthesis of various biochemical compounds .

Mode of Action

Compounds with similar structures have been used in the synthesis of protacs (proteolysis-targeting chimeras) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

Based on its potential use in the synthesis of protacs , it can be inferred that it may influence the ubiquitin-proteasome system, which plays a crucial role in regulating the degradation of proteins within cells.

Result of Action

If it is used in the synthesis of protacs , the result of its action could be the selective degradation of specific target proteins within cells.

properties

IUPAC Name

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethylamino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O4/c1-11(2,3)17-10(15)13-5-4-12-6-8-16-9-7-14/h12,14H,4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTURBAKRQAZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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